molecular formula C19H28F3N3O3S B2526776 N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 1396683-13-8

N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2526776
CAS No.: 1396683-13-8
M. Wt: 435.51
InChI Key: KMXPOKARFMAEGJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H28F3N3O3S and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Cycloaddition and Transformation

An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. This process is facilitated by a difluoro(phenylsulfonyl)methyl group, which can be removed or substituted, transforming the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).

Asymmetric Synthesis via Sulfinimines

Chiral sulfinamides are known for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. tert-Butanesulfinamide, in particular, has emerged as a gold standard for asymmetric N-heterocycle synthesis via sulfinimines, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a powerful chiral directing group, facilitating the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).

Synthesis of Key Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, showcases the utility of complex piperidine derivatives in the synthesis of therapeutic agents. The synthesis involves acylation, sulfonation, and substitution steps, highlighting the adaptability of piperidine scaffolds in drug development (Wang et al., 2015).

Properties

IUPAC Name

N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N3O3S/c1-18(2,3)24-17(26)25-10-8-14(9-11-25)12-23-29(27,28)13-15-4-6-16(7-5-15)19(20,21)22/h4-7,14,23H,8-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXPOKARFMAEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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